3-Methyl-3-pyrazolin-5-one

Description

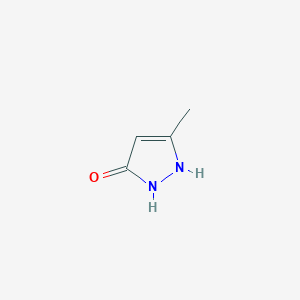

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVHNCAJPFIFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902472 | |

| Record name | NoName_1716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-87-0, 108-26-9 | |

| Record name | 4344-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3-Methyl-3-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 3-Methyl-3-pyrazolin-5-one, a versatile heterocyclic compound. This document covers its chemical and physical characteristics, synthesis, spectroscopic profile, and its relevance in drug development, particularly through the modulation of key signaling pathways by its derivatives.

Chemical and Physical Properties

This compound, also known as 3-methyl-5-pyrazolone, is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a carbonyl group.[1] Its structure and fundamental properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 5-methyl-2,3-dihydro-1H-pyrazol-3-one, 3-methyl-5-pyrazolone | [2] |

| CAS Number | 4344-87-0 | [2] |

| Molecular Formula | C₄H₆N₂O | [2] |

| Molecular Weight | 98.10 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 223-225 °C | [4] |

| pKa | ~7.0 (for 1-phenyl derivative) | [3] |

| Solubility | Soluble in water, 1 M NH₄OH; slightly soluble in ethanol. | [3][5] |

Tautomerism

A key feature of this compound is its existence in different tautomeric forms due to keto-enol and lactam-lactim tautomerism. The three primary tautomers are the CH-form (ketone), the OH-form (enol), and the NH-form (lactam).[6][7] The equilibrium between these forms is influenced by the solvent, pH, and the nature of substituents on the pyrazolone ring.[7][8] In many solutions, a rapid equilibrium exists between these tautomers.[9]

Synthesis

The most common and straightforward synthesis of this compound involves the condensation reaction between ethyl acetoacetate and hydrazine hydrate.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in absolute ethanol.

-

Slowly add hydrazine hydrate to the solution.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound product.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound can be complex due to the presence of tautomers. The chemical shifts will vary depending on the solvent and the predominant tautomeric form. Below are representative data for the major tautomer.

Table 2: ¹H and ¹³C NMR Spectral Data of this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.1 | Singlet | -CH₃ |

| ~3.2 | Singlet | -CH₂- | |

| ~9.5 | Broad Singlet | -NH- | |

| ¹³C | ~15 | -CH₃ | |

| ~45 | -CH₂- | ||

| ~158 | C=N | ||

| ~175 | C=O |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[10][11][12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 | N-H stretching |

| ~3000 | C-H stretching |

| 1700-1650 | C=O stretching (keto form) |

| 1650-1600 | C=N stretching |

| 1600-1550 | N-H bending |

Note: Peak positions are approximate.[13][14]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 98 | Molecular ion [M]⁺ |

| 83 | [M - CH₃]⁺ |

| 70 | [M - CO]⁺ |

| 55 | [M - HNCO]⁺ |

| 42 | [CH₂=C=O]⁺ |

Note: Fragmentation patterns can be complex and may vary with ionization technique.[2][15][16]

Role in Drug Development and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant interest in drug development for their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[5][17][18] Many of these effects are attributed to the ability of pyrazolone derivatives to modulate key cellular signaling pathways.

Inhibition of PI3K/Akt/ERK1/2 Signaling Pathway

Several studies have shown that pyrazolone derivatives can exert anticancer effects by inhibiting the PI3K/Akt/ERK1/2 signaling pathway.[19] This pathway is crucial for cell proliferation, survival, and angiogenesis in cancer. Inhibition of this pathway by pyrazolone derivatives can lead to apoptosis of cancer cells and suppression of tumor growth.

Caption: Pyrazolone derivatives inhibiting the PI3K/Akt/ERK1/2 pathway.

Modulation of NF-κB Signaling Pathway

Pyrazolone derivatives have also been reported to exhibit anti-inflammatory and neuroprotective effects by modulating the NF-κB (Nuclear Factor kappa B) signaling pathway.[5][18] NF-κB is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines like TNF-α, thereby mitigating inflammatory responses and related cellular damage.

Caption: Pyrazolone derivatives inhibiting the NF-kB signaling pathway.

Analytical Methods

Accurate quantification of this compound is crucial in research and industrial applications. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Experimental Protocol: HPLC Analysis of this compound

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[20][21][22]

-

Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), with a small amount of acid like 0.1% trifluoroacetic acid to improve peak shape.[22]

-

Flow Rate: 1.0 mL/min.[22]

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

References

- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 2. This compound | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. jocpr.com [jocpr.com]

- 11. 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. elar.urfu.ru [elar.urfu.ru]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. ijcpa.in [ijcpa.in]

3-Methyl-3-pyrazolin-5-one chemical structure and synthesis

An In-depth Technical Guide to 3-Methyl-3-pyrazolin-5-one: Chemical Structure and Synthesis

Introduction

This compound, also known as 5-methyl-1,2-dihydropyrazol-3-one, is a heterocyclic organic compound with the chemical formula C₄H₆N₂O[1]. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals[2][3][4]. This technical guide provides a detailed overview of its chemical structure, including its tautomeric forms, and a comprehensive look at its synthesis via the Knorr pyrazole synthesis, complete with experimental protocols and quantitative data.

Chemical Structure and Tautomerism

The structure of this compound is characterized by a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group. A key feature of pyrazolones is their existence in different tautomeric forms due to keto-enol, lactam-lactim, and imine-enamine tautomerism[5]. The primary tautomers for this compound are the keto form (this compound) and the enol form (3-methyl-1H-pyrazol-5-ol). While often drawn in the keto form, the enol tautomer is generally the more stable and major structural form observed[6]. The equilibrium between these forms can be influenced by factors such as the solvent and substituents[5][7][8].

Figure 1: Tautomeric Forms of this compound

Caption: Tautomeric equilibrium between the keto and enol forms.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Knorr pyrazole synthesis[6][9][10][11]. This reaction involves the condensation of a 1,3-dicarbonyl compound, specifically ethyl acetoacetate, with hydrazine or its derivatives[9][10][11]. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid.

The general synthesis pathway is illustrated below:

Caption: General synthesis pathway of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound and its synthesis.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder | [2] |

| Melting Point | 217.0-223.0 °C | |

| Reaction Yield | ≥85% | [12] |

| Purity | ≥99.5% | [12] |

| CAS Number | 108-26-9 |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on literature procedures.

Protocol 1: Synthesis in Ethanol

This protocol is adapted from a study on the optimization of the synthesis process[12][13][14].

-

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Absolute ethanol (solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in absolute ethanol.

-

Add hydrazine hydrate to the solution. The optimal molar ratio of ethyl acetoacetate to hydrazine hydrate is 1:1.2[12].

-

Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with constant stirring[12].

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

-

Filter the resulting solid product using a Buchner funnel.

-

Wash the collected product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

-

Protocol 2: Acid-Catalyzed Synthesis

This protocol incorporates an acid catalyst to facilitate the reaction, which is a common variation of the Knorr synthesis[6][10].

-

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

1-Propanol (solvent)

-

Glacial acetic acid (catalyst)

-

-

Procedure:

-

Combine ethyl acetoacetate and hydrazine hydrate in a suitable reaction vessel, such as a scintillation vial[6].

-

Add 1-propanol as the solvent, followed by a few drops of glacial acetic acid to catalyze the reaction[6].

-

Heat the mixture to approximately 100°C on a hot plate with stirring for 1 hour[6].

-

After 1 hour, check for the consumption of the starting material (ethyl acetoacetate) using TLC[6].

-

Once the starting material is consumed, add water to the hot reaction mixture while stirring to precipitate the product[6].

-

Allow the mixture to cool slowly to room temperature with continuous stirring to complete the crystallization[6].

-

Collect the solid product by filtration through a Buchner funnel.

-

Rinse the product with a small amount of water and allow it to air dry[6].

-

Conclusion

This compound is a valuable chemical intermediate with a well-established and efficient synthesis route. The Knorr pyrazole synthesis, through the condensation of ethyl acetoacetate and hydrazine hydrate, provides high yields and purity. Understanding its tautomeric nature is crucial for its application in further chemical synthesis and drug development. The provided protocols offer reliable methods for its preparation in a laboratory setting.

References

- 1. This compound | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ias.ac.in [ias.ac.in]

- 9. jk-sci.com [jk-sci.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. name-reaction.com [name-reaction.com]

- 12. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]

- 13. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-Methyl-3-pyrazolin-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Methyl-3-pyrazolin-5-one, a key heterocyclic compound with significant applications in pharmaceuticals and dye synthesis. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive reference for its identification and characterization. Detailed experimental protocols and a visual representation of its synthesis pathway are included to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results |

Table 2: ¹³C NMR Spectroscopic Data[1]

| Chemical Shift (δ) ppm | Assignment |

| 177.9 | C=O |

| 164.7 | C=N |

| 151.7 | C-N |

| 26.5 | CH₂ |

| 23.0 | CH₃ |

Table 3: Infrared (IR) Spectroscopic Data[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2923 | Strong | C-H stretch (alkane) |

| 1615 | Strong | C=O stretch (amide) |

| 1456 | Medium | C-H bend (alkane) |

| 1192 | Medium | C-N stretch |

Table 4: Mass Spectrometry (MS) Data[1]

| m/z | Ion |

| 125.0710 | [M+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved to avoid spectral artifacts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[2]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range for organic molecules (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Solid Sample):

-

Thin Solid Film Method: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).[5]

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6] Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.[6]

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[7][8]

-

Data Acquisition:

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax). Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.[9][10]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[11]

-

Data Acquisition:

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Synthesis Pathway

The following diagram illustrates a common synthetic route to this compound.

Caption: Synthesis of this compound from ethyl acetoacetate and hydrazine hydrate.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. scribd.com [scribd.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. youtube.com [youtube.com]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. agilent.com [agilent.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 3-Methyl-3-pyrazolin-5-one Derivatives

Abstract

The pyrazolone ring system is a prominent structural motif in a multitude of compounds demonstrating a wide array of biological activities. Among these, derivatives of this compound have garnered significant attention in medicinal chemistry for their therapeutic potential. These compounds serve as versatile scaffolds for the development of novel agents with anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes and pathways to facilitate further research and drug development.

Core Synthesis Pathway

The foundational structure, 3-Methyl-5-pyrazolone, is typically synthesized through the Knorr-Pyrazolone condensation, which involves the reaction of ethyl acetoacetate with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine).[1][2] This core structure is then commonly functionalized at the 4-position via a Knoevenagel condensation with various aromatic aldehydes.[3][4] This multi-step synthesis allows for significant structural diversity, which is key to the broad spectrum of biological activities observed.

Anti-inflammatory and Analgesic Activities

Derivatives of 3-methyl pyrazolone are well-documented for their significant anti-inflammatory and analgesic properties, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and aspirin.[5][6] Their primary mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation and pain.[7]

Data Presentation: Anti-inflammatory and Analgesic Effects

| Compound ID | Dose (mg/kg) | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection) | Reference |

| PYZ1 | 400 | Not specified, significant | Significant | [5] |

| PYZ2 | 400 | 51.02% (at 4h) | Significant, most prominent | [5] |

| PYZ3 | 400 | Not specified, significant | Significant | [5] |

| Aspirin (Std.) | - | 49.57% (adjuvant-induced arthritis) | - | [5] |

| Indomethacin (Std.) | 10 | 54.08% (at 4h) | - | [5] |

| Phenylbutazone (Std.) | - | - | Good | [7] |

| Compound 9b | - | Good | Best derivative | [7] |

PYZ1: 4-[4-N dimethylamino benzylidine]-3-methyl pyrazolin-5(4H)-one PYZ2: 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one PYZ3: 4-[benzylidine]-3-methylpyrazolin-5(4H)-one

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.[8][9][10]

Experimental Protocol: Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.[5][8]

-

Animal Selection: Swiss albino mice are typically used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.

-

Administration: The test compounds and standard drug are administered orally (p.o.).

-

Induction: After a set period (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.

-

Observation: The number of writhes (a specific abdominal constriction and stretching posture) is counted for a defined period (e.g., 20 minutes) following the injection.

-

Calculation: The percentage of protection against writhing is calculated for each group compared to the control group.

Signaling Pathway: COX Inhibition

Antimicrobial Activity

Many this compound derivatives have demonstrated moderate to potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][13] The specific substitutions on the pyrazolone ring play a crucial role in determining the spectrum and potency of antimicrobial action.

Data Presentation: Antimicrobial Activity (MIC µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |

| Pyrazolines | ||||||

| Compound 5 | 64 | - | - | - | - | [14] |

| Compound 19 | 64 | - | - | Good activity | - | [14] |

| Compound 22 | - | 64 | - | Good activity | - | [14] |

| Compound 24 | 64 | - | - | - | - | [14] |

| Compound 26 | - | 64 | - | - | - | [14] |

| Pyrazole-Sulphonamides | ||||||

| Compound 6b | Good | - | Good | - | Good | [15] |

| Compound 6f | Good | - | Good | - | Good | [15] |

| Compound 6k | Good | - | Good | - | Good | [15] |

| Standards | ||||||

| Ampicillin | - | - | - | - | - | [14] |

| Ofloxacin | - | - | - | - | - | [14] |

| Ciprofloxacin | 28 | - | 26 | - | - | [15] |

| Griseofulvin | - | - | - | - | 28 | [15] |

Note: "Good" indicates significant activity reported without specific MIC values in the abstract.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard in vitro method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][16]

Anticancer Activity

A growing body of evidence highlights the potential of pyrazoline derivatives as anticancer agents.[17][18] They have been shown to exhibit cytotoxicity against various human cancer cell lines, including those of the breast, pancreas, liver, and cervix.[19][20][21] The mechanisms often involve the induction of apoptosis and cell cycle arrest.

Data Presentation: Anticancer Cytotoxicity (IC₅₀ µM)

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [17] |

| L3 (3-(TF)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | 81.48 ± 0.89 | [17] |

| Compound 11 (a pyrazoline) | U251 (Glioblastoma) | Active | [19] |

| Compound b17 | HepG-2 (Liver) | 3.57 | [20] |

| Compound 3a | A549 (Lung) | 13.49 ± 0.17 | [22] |

| Compound 3a | HeLa (Cervical) | 17.52 ± 0.09 | [22] |

| Compound 3h | A549 (Lung) | 22.54 ± 0.25 | [22] |

| Compound 3h | HeLa (Cervical) | 24.14 ± 0.86 | [22] |

| Cisplatin (Std.) | HepG-2 (Liver) | 8.45 | [20] |

| Gemcitabine (Std.) | PANC-1 (Pancreatic) | ~49% viability at 10µM | [17] |

| Staurosporine (Std.) | - | - | [22] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[17][21]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 hours).[17]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[17]

-

Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Logical Diagram: Anticancer Evaluation Flow

References

- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 2. ias.ac.in [ias.ac.in]

- 3. jmchemsci.com [jmchemsci.com]

- 4. researchgate.net [researchgate.net]

- 5. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jpsbr.org [jpsbr.org]

- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijcrt.org [ijcrt.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

3-Methyl-3-pyrazolin-5-one: A Versatile Heterocyclic Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-pyrazolin-5-one is a five-membered heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a valuable building block for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound and its derivatives, with a focus on its role in drug discovery. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to aid researchers in harnessing the full potential of this versatile heterocyclic core.

Synthesis of the this compound Core

The most common and efficient method for synthesizing the this compound core is the Knorr pyrazole synthesis.[1][2] This reaction involves the condensation of a β-ketoester, typically ethyl acetoacetate, with a hydrazine derivative.[3][4] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazolone ring.[5]

General Experimental Protocol: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

A widely used derivative, 3-methyl-1-phenyl-5-pyrazolone, also known as Edaravone, is synthesized via the Knorr condensation of ethyl acetoacetate and phenylhydrazine.[4][6]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Absolute Ethanol (optional, as solvent)

-

Diethyl ether (for precipitation)

Procedure:

-

In a round-bottom flask, equimolar amounts of ethyl acetoacetate and phenylhydrazine are combined. The addition can be slightly exothermic and should be done with caution.[6]

-

The reaction mixture is heated, typically under reflux, for a period ranging from 1 to several hours.[7][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

Upon completion, the reaction mixture is cooled.

-

If the reaction was performed neat, the resulting viscous syrup is cooled in an ice bath and diethyl ether is added to induce precipitation of the product.[6]

-

The crude product is collected by filtration, washed with a small amount of cold diethyl ether, and can be further purified by recrystallization from a suitable solvent like ethanol.[7][10]

Physicochemical and Spectroscopic Data

The table below summarizes key physicochemical and spectroscopic data for 3-methyl-1-phenyl-5-pyrazolone (Edaravone) and a selection of its derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Spectroscopic Data | Reference(s) |

| 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) | C₁₀H₁₀N₂O | 174.19 | 127-131 | 93-100 | ¹H NMR (CDCl₃): δ 7.84 (d, 2H), 7.38 (t, 2H), 7.17 (t, 1H), 3.42 (s, 2H), 2.18 (s, 3H). ¹³C NMR (CDCl₃): δ 170.2, 156.1, 137.6, 128.4, 124.6, 118.4, 42.6, 16.6. | [4] |

| 3-Methyl-5-pyrazolone | C₄H₆N₂O | 98.10 | 218-220 | 64 | IR (cm⁻¹): 3350 (N-H), 1740 (C=O). | [11] |

| (E)-4-((4-cinnamoylphenyl)diazenyl)-3-methyl-1H-pyrazol-5(4H)-one | C₁₉H₁₆N₄O₂ | 332.36 | 174 | 91 | ¹H NMR (DMSO-d₆): δ 8.00 (d, 1H), 7.60 (d, 1H), 7.10-7.80 (m, 9H, Ar-H), 6.90 (s, 1H, NH), 2.35 (s, 1H, CH), 1.20 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆): δ 190.0, 173.3, 157.0, 155.9, 145.5, 135.5, 135.2, 130.7, 129.0, 128.0, 126.7, 123.4, 121.7, 64.8, 19.5. | [1] |

| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | C₁₈H₁₆N₆O₅ | 396.36 | 217-218 | 74 | ¹H NMR (DMSO-d₆): δ 10.8 (br, 1H, NH), 8.8 (s, 1H, C=N-H), 8.4-7.2 (m, 8H, Ar-H), 2.30 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆): δ 146.2 (C=O), 137.7 (C=N), 137.9-116.0 (aromatic C), 16.2 (pyrazolone CH₃), 14.9 (acetyl CH₃). | [12] |

Applications in Drug Development

The this compound scaffold is a cornerstone in the development of various therapeutic agents, demonstrating a broad spectrum of biological activities.

Anti-inflammatory and Analgesic Agents

Many pyrazolone derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] NSAIDs containing the pyrazolone core, such as antipyrine and aminophenazone, have a long history of clinical use.

Caption: Inhibition of COX enzymes by pyrazolone-based NSAIDs.

Anticancer Agents

Recent research has highlighted the potential of pyrazolone derivatives as anticancer agents.[2][13] These compounds have been shown to target various signaling pathways implicated in cancer progression, including the PI3K/Akt/ERK1/2 pathway and receptor tyrosine kinases like EGFR, HER2, and VEGFR2.[1][14]

Caption: Inhibition of key cancer signaling pathways by pyrazolone derivatives.

Antimicrobial Agents

The pyrazolone scaffold has also been utilized in the development of novel antimicrobial agents.[15] Derivatives have shown activity against a range of bacteria and fungi. The proposed mechanisms of action include the disruption of the bacterial cell wall and inhibition of essential enzymes like DNA gyrase.[15]

Biological Activity Data

The following table presents a summary of the in vitro biological activity of selected pyrazolone derivatives.

| Compound | Target/Assay | Activity (IC₅₀/MIC) | Cell Line/Organism | Reference(s) |

| Pyrazole carbaldehyde derivative 43 | PI3 Kinase | 0.25 µM | MCF7 (Breast Cancer) | [2] |

| Indole-pyrazole derivative 33 | CDK2 | 0.074 µM | - | [2] |

| Indole-pyrazole derivative 34 | CDK2 | 0.095 µM | - | [2] |

| Pyrazoline derivative 18c | EGFR | 0.211 µM | - | [16] |

| Pyrazoline derivative 18g | VEGFR2 | 0.135 µM | - | [16] |

| Pyrazoline derivative 18h | HER2 | 0.142 µM | - | [16] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Antibacterial | 62.5–125 µg/mL | Various bacteria | [17] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Antifungal | 2.9–7.8 µg/mL | Various fungi | [17] |

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a novel this compound derivative.

Caption: A typical workflow for the synthesis and evaluation of pyrazolone derivatives.

Conclusion

This compound continues to be a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the ability to readily introduce diverse substituents have led to the discovery of numerous compounds with significant therapeutic potential. The ongoing exploration of new derivatives and their mechanisms of action promises to yield novel drug candidates for a wide range of diseases. This guide provides a solid foundation for researchers to delve into the rich chemistry of pyrazolones and contribute to the advancement of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 9. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 11. jmchemsci.com [jmchemsci.com]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 3-Methyl-3-pyrazolin-5-one and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism in 3-methyl-3-pyrazolin-5-one and its derivatives is a critical area of study in medicinal chemistry and drug development. The ability of these compounds to exist in multiple, interconvertible isomeric forms significantly influences their chemical reactivity, biological activity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the tautomeric equilibria, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.

The Tautomeric Landscape of Pyrazolinones

This compound and its substituted analogues can exist in three primary tautomeric forms: the CH form (a methylene-containing species), the OH form (an aromatic phenol-like species), and the NH form (an amide-like species). The equilibrium between these forms is a dynamic process influenced by a variety of factors including the nature of substituents, solvent polarity, pH, and temperature.[1][2]

The relative stability of these tautomers is a subject of extensive research, with the general consensus being that the CH form is often the most stable in nonpolar solvents, while polar solvents can shift the equilibrium towards the NH and OH forms.[3][4] For instance, in 1-substituted pyrazolin-5-ones, the order of stability is often cited as CH > NH > OH.[1]

Caption: Tautomeric equilibria in 1-phenyl-3-methyl-5-pyrazolone.

Quantitative Analysis of Tautomeric Equilibria

The distribution of tautomers can be quantified using various spectroscopic and computational techniques. The following tables summarize key quantitative data from the literature.

Table 1: Tautomer Distribution of 1-phenyl-3-methyl-5-pyrazolone in Different Solvents

| Solvent | % CH Form | % OH Form | % NH Form | Reference |

| CDCl₃ | ~100 | 0 | 0 | [5] |

| DMSO-d₆ | 13 ± 5 | 81 ± 5 | 6 ± 5 | [5] |

Table 2: Calculated Relative Energies of 1-phenyl-3-methyl-5-pyrazolone Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase (B3LYP/6-31G*) | Relative Energy (kcal/mol) in Water (PCM) | Reference |

| CH | 0.00 | 0.00 | [4] |

| OH | +5.96 | +6.21 | [4] |

| NH | +13.36 | +13.80 | [4] |

Experimental Protocols for Tautomer Analysis

The elucidation of tautomeric structures and their relative populations relies on a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[6]

-

¹H NMR: The chemical shifts of protons, particularly those on the pyrazole ring and any substituent groups, are highly sensitive to the tautomeric form. For example, the presence of a signal for the C4-H proton is characteristic of the CH form.[5]

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, especially C3, C4, and C5, provide clear differentiation between the tautomers.[2][7]

-

¹⁵N NMR: This technique can directly probe the nitrogen environment, distinguishing between the pyridinic and pyrrolic nitrogens in the different tautomers.[6]

A common experimental approach involves dissolving the pyrazolone derivative in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) to observe the solvent effect on the tautomeric equilibrium. Spectra are typically recorded on a 400 MHz or higher field spectrometer.[5][8]

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers and to simulate their spectroscopic properties.

-

Methodology: A typical computational protocol involves geometry optimization of each tautomer followed by frequency calculations to confirm that the structures are true minima. The B3LYP functional with a 6-31G* or larger basis set is commonly employed.[4][7][9]

-

Solvent Effects: The Polarizable Continuum Model (PCM) is often used to simulate the effect of different solvents on the tautomeric equilibrium.[2][4]

Caption: A typical DFT workflow for studying pyrazolone tautomerism.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[7] The process involves growing a suitable single crystal of the compound, which can be a challenging step, followed by data collection on a diffractometer.

Influence of Substituents

Substituents on the pyrazolone ring can have a profound impact on the tautomeric equilibrium. Electron-donating groups at the C3 position tend to shift the equilibrium towards the CH form.[1] Conversely, the nature of the substituent at the N1 position significantly alters the relative stabilities of the tautomers. For example, the well-known drug Edaravone (1-phenyl-3-methyl-5-pyrazolone) has been extensively studied, and its tautomeric behavior is crucial to its antioxidant activity.[5][8][9][10]

Conclusion

The tautomerism of this compound and its derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. A thorough understanding of the factors governing the tautomeric equilibrium is essential for predicting and controlling the properties of these versatile heterocyclic compounds. The combined application of advanced spectroscopic techniques and computational modeling provides a powerful approach to unraveling the complexities of pyrazolone tautomerism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. ias.ac.in [ias.ac.in]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Pyrazolone Core: A Technical Guide to its Discovery and Historical Development

This technical guide provides an in-depth exploration of the discovery and history of pyrazolone compounds. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the seminal syntheses, key derivatives, and the evolution of their applications. The document details classical experimental protocols, presents quantitative data in a structured format, and visualizes key chemical and biological pathways.

The Serendipitous Discovery of a Pharmaceutical Mainstay

The history of pyrazolone chemistry began in 1883 with the German chemist Ludwig Knorr.[1][2][3] While investigating potential quinine-related compounds at the University of Erlangen, Knorr attempted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][4][5] This experiment did not yield a quinine derivative but instead produced a novel five-membered heterocyclic compound, which was identified in 1887 as 1-phenyl-3-methyl-5-pyrazolone.[3]

This initial discovery quickly transitioned from a chemical curiosity to a pharmaceutical breakthrough. The methylated derivative of this new compound, initially named Antipyrine (later also known as phenazone), was found to possess remarkable analgesic and antipyretic properties.[6][7] Patented in 1883, Antipyrine became the first synthetic drug to achieve widespread commercial success, dominating the market until the rise of Aspirin.[4] This discovery not only introduced a new class of therapeutic agents but also marked a pivotal moment in the establishment of the modern pharmaceutical industry.[6][7]

The Foundational Synthesis: Knorr's Pyrazolone Synthesis

The classical method for synthesizing the pyrazolone ring system, still known as the Knorr pyrazole synthesis, involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[2][3][8] This robust reaction has been the cornerstone for the production of a vast array of pyrazolone derivatives for over a century.

Classical Experimental Protocol: Synthesis of 3-Methyl-1-phenylpyrazol-5-one

The following protocol describes the archetypal synthesis of a pyrazolone core structure.

Objective: To synthesize 3-methyl-1-phenylpyrazol-5-one via the condensation of ethyl acetoacetate and phenylhydrazine.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Ethanol (diluted) for recrystallization

Procedure:

-

A mixture of equimolar amounts of ethyl acetoacetate and phenylhydrazine is prepared.

-

The reaction mixture is heated under reflux. The reaction progress can be monitored using an appropriate technique like Thin Layer Chromatography (TLC).[9]

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the crude product to precipitate.

-

The crude solid is isolated by filtration.

-

Purification is achieved by recrystallizing the solid from a diluted ethanol solution to yield pure 3-methyl-1-phenylpyrazol-5-one.[9]

Visualization of the Knorr Synthesis Workflow

The logical flow of the classical Knorr synthesis is depicted below.

The Evolution of Pyrazolone-Based Drugs

The initial success of Antipyrine spurred further research, leading to the development of several other pyrazolone derivatives with improved therapeutic profiles.[2] In 1893, Aminopyrine was synthesized, followed by the highly popular Metamizole (Dipyrone) in 1920, which was first marketed in 1922.[3][10] These compounds generally act as potent analgesics and antipyretics.[1]

However, the widespread use of some of these early derivatives was later curtailed due to concerns about serious adverse effects, including a risk of agranulocytosis (a severe drop in white blood cells).[3][11] Despite this, the pyrazolone scaffold has demonstrated remarkable versatility and remains a critical element in modern drug design.[2] More recent FDA-approved drugs containing the pyrazolone nucleus include:

-

Edaravone: A free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and cerebral ischemia.[2][3]

-

Eltrombopag: Used to treat thrombocytopenia (low blood platelet counts).[2]

The pyrazolone motif is also found in numerous other therapeutic candidates being investigated for antimicrobial, antitumor, anti-inflammatory, and CNS-related activities.[2]

Mechanism of Action of Early Pyrazolone Analgesics

The primary mechanism responsible for the analgesic and antipyretic effects of early pyrazolone drugs like Antipyrine is the inhibition of cyclooxygenase (COX) enzymes.[6][7] These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that mediate processes such as inflammation, pain, and fever.[7] By blocking COX enzymes, pyrazolones reduce prostaglandin production, thereby alleviating pain and lowering fever.[7] The antipyretic effect is specifically attributed to their action on the hypothalamus, the brain's center for thermoregulation.[7]

Visualized Prostaglandin Synthesis Pathway and Pyrazolone Inhibition

The following diagram illustrates the simplified pathway and the point of intervention for pyrazolone drugs.

Quantitative Data on Pyrazolone Derivatives

The following tables summarize key quantitative data for representative pyrazolone compounds, including physical properties and biological activity metrics from various studies.

Table 1: Physical and Synthesis Properties of Selected Pyrazolones

| Compound | Molecular Formula | Year Synthesized | Melting Point (°C) | Synthesis Yield | Reference |

| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 1883 | 111-114 | Not Reported | [4][5] |

| 3-Methyl-1-phenylpyrazol-5-one | C₁₀H₁₀N₂O | 1883 | 127-131 | Good | [9] |

| Aminopyrine | C₁₃H₁₇N₃O | 1893 | 107-109 | Not Reported | [10] |

| Metamizole (Dipyrone) | C₁₃H₁₆N₃NaO₄S | 1920 | N/A (as sodium salt) | Not Reported | [10] |

Table 2: Biological Activity of Modern Pyrazolone-Based Compounds

| Compound ID | Target | Activity Type | Value | Target Indication | Reference |

| Compound 18 | E. coli / B. subtilis | Antibacterial | 40 / 36 mm inhibition zone | Bacterial Infection | [2] |

| Pyrazolo[5,1-f][6][10]naphthyridine | PDE10A | Inhibition | IC₅₀ = 40 nM | Neurological Disorders | [8] |

| Aminopyrazole Derivative | LRRK2 | Inhibition | IC₅₀ = 3 nM | Parkinson's Disease | [8] |

| Compound 30 | BRAF (V600E) | Inhibition | IC₅₀ = 0.19 µM | Cancer | [12] |

Beyond Medicine: Other Industrial Applications

While renowned for their medicinal value, pyrazolone compounds are also important in other industries. The pyrazolone nucleus is a common structural motif in many synthetic dyes.[1] These are often used with azo groups to create azopyrazolone dyes, which include commercially significant products like Tartrazine (Acid Yellow 23), Pigment Yellow 13, and Mordant Red 19.[1] Furthermore, the pyrazolone ring is present in a number of important agrochemical compounds used as herbicides, fungicides, and insecticides.[8]

Conclusion

From its unexpected synthesis in 1883, the pyrazolone core has evolved into one of the most enduring and versatile scaffolds in chemical science. The journey from Antipyrine, a pioneering synthetic drug, to modern therapeutics like Edaravone illustrates a remarkable history of chemical innovation and adaptation. The fundamental Knorr synthesis paved the way for over a century of research, yielding compounds that have had a profound impact on human health, as well as significant applications in the dye and agrochemical industries. The continued exploration of pyrazolone derivatives by medicinal chemists ensures that this humble heterocyclic ring will remain a subject of intense and fruitful investigation for the foreseeable future.

References

- 1. Pyrazolone - Wikipedia [en.wikipedia.org]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 5. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 10. Metamizole - Wikipedia [en.wikipedia.org]

- 11. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Methyl-3-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methyl-3-pyrazolin-5-one (also known as 3-methyl-5-pyrazolone), a versatile heterocyclic compound. Due to its significant role as a synthetic intermediate in the pharmaceutical and dye industries, a thorough understanding of its characteristics is crucial. This document details its physical constants, spectral data, and key chemical behaviors, including its prominent tautomerism. Furthermore, it presents a standard experimental protocol for its synthesis and visual diagrams to illustrate its chemical nature and synthetic pathway.

Nomenclature and Structure

This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The naming can be ambiguous due to its tautomeric nature, and it is frequently referred to by several synonyms in scientific literature.

-

Primary Name: this compound

-

Common Synonyms: 3-Methyl-5-pyrazolone, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one, 3-methyl-1H-pyrazol-5(4H)-one.[1][2]

-

IUPAC Name: 5-methyl-1,2-dihydropyrazol-3-one.[3]

The structural representation and CAS numbers for this compound are provided below.

| Identifier | Value |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol [3] |

| CAS Number | 4344-87-0[3][4], 108-26-9[1][5][6][7] |

Physical Properties

The physical characteristics of this compound have been well-documented and are summarized in the table below. It typically presents as a light yellow or white crystalline powder.[4][5]

| Property | Value | Source(s) |

| Appearance | Light yellow crystalline powder | [4] |

| Melting Point | 223-225 °C | |

| 221-224 °C | [5] | |

| 220-224 °C | [7] | |

| 217.0-223.0 °C | [2] | |

| Boiling Point | 183.6°C (rough estimate) | [7] |

| Solubility | Soluble in 1 M NH₄OH (25 mg/mL), methanol.[4] Slightly soluble in ethanol.[7] | [4][7] |

| pKa | 9.04 ± 0.70 (Predicted) | [4] |

| 13.10 ± 0.40 (Predicted) | [7] |

Chemical Properties and Reactivity

Tautomerism

A critical chemical feature of this compound is its ability to exist in multiple tautomeric forms. This keto-enol and amine-imine tautomerism results in an equilibrium between three primary structures: the CH form (the pyrazolinone ring), the OH form (a hydroxypyrazole), and the NH form.[8][9][10] The predominant tautomer can be influenced by the solvent and the physical state (solid vs. solution).[11]

Reactivity

This compound serves as a versatile intermediate for synthesizing a wide range of heterocyclic compounds. The active methylene group at the C4 position (in the CH tautomer) is particularly reactive and can undergo various condensation and acylation reactions.[11] It is commonly used in the preparation of dyes, agrochemicals, and pharmaceuticals, including analgesics and anti-inflammatory drugs.[4][5]

Spectral Data

The following tables summarize the characteristic spectral data for this compound, which are essential for its identification and structural elucidation.

NMR Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.1 | Singlet | -CH₃ | |

| ~3.2 | Singlet | -CH₂- | |

| ~9.6 | Broad Singlet | -NH |

Note: Spectral data can vary based on the solvent and the predominant tautomeric form.

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~15.0 | -CH₃ | |

| ~40.0 | -CH₂- | |

| ~158.0 | C=N | |

| ~175.0 | C=O |

Note: Assignments are approximate and can vary with experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3350 | N-H stretch |

| 3060 | C-H stretch |

| 1740 | C=O stretch (carbonyl) |

Source:[12]

Mass Spectrometry

| m/z | Interpretation |

| 98 | [M]⁺ (Molecular Ion) |

| 41 | Fragment |

| 39 | Fragment |

Source:[3]

Experimental Protocols

Synthesis of this compound

The most common and efficient synthesis involves the condensation reaction between ethyl acetoacetate and hydrazine hydrate.[12][13][14]

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, place 100 mM of ethyl acetoacetate.

-

Addition of Hydrazine: Slowly add a solution of 100 mM hydrazine hydrate in 40 mL of absolute ethanol dropwise to the ethyl acetoacetate with continuous stirring.[12]

-

Reaction Conditions: The temperature of the reaction mixture will rise; maintain it at 60°C. Continue stirring for one hour.[12]

-

Crystallization: After one hour, cool the reaction mixture in an ice bath to facilitate the formation of a solid product.[12]

-

Isolation and Purification: Filter the resulting solid and wash it with a small amount of ice-cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the final product with a purity of ≥99.5%.[12][13]

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Store in a dark, inert atmosphere at room temperature.[4]

Conclusion

This compound is a foundational building block in organic synthesis with significant industrial applications. Its well-defined physical properties, predictable reactivity centered around its tautomeric nature, and straightforward synthesis make it an important compound for researchers in medicinal chemistry and material science. This guide provides the core technical data required for its effective use and further development in scientific research.

References

- 1. 3-Methyl-2-pyrazolin-5-one | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-methyl 5-pyrazolone. Supplier, Exporter from Mumbai [hrameshkumar.com]

- 3. This compound | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Methyl-5-pyrazolone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. chembk.com [chembk.com]

- 8. ias.ac.in [ias.ac.in]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jmchemsci.com [jmchemsci.com]

- 13. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]

- 14. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

3-Methyl-3-pyrazolin-5-one derivatives with potential therapeutic applications

An In-depth Technical Guide to 3-Methyl-3-pyrazolin-5-one Derivatives: Synthesis, Therapeutic Applications, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound this compound, and its tautomeric form 5-methyl-2,4-dihydro-3H-pyrazol-3-one, serves as a versatile and privileged scaffold in the field of medicinal chemistry. Its derivatives have garnered significant attention due to their broad and potent pharmacological activities. These compounds are integral to the development of novel therapeutic agents, demonstrating efficacy in a range of applications including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective treatments.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, therapeutic potential, and underlying mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

General Synthesis Strategies

The synthesis of this compound derivatives typically commences with the Knorr condensation reaction, followed by subsequent modifications to build molecular diversity. A common and efficient pathway involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the core pyrazolone ring.[4][5][6] This core structure then serves as a versatile intermediate for further derivatization, often through condensation with various aromatic aldehydes to yield benzylidene or chalcone-like structures.[4][6] These intermediates can undergo further cyclization with reagents like hydrazine or phenylhydrazine to create fused heterocyclic systems, expanding the chemical space and pharmacological potential.[4][7]

General Synthetic Workflow

Experimental Protocol: Synthesis of 4-Benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Derivatives

This protocol is a generalized representation based on common methodologies.[6][8]

-

Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one:

-

A mixture of ethyl acetoacetate (0.1 mol) and phenylhydrazine (0.1 mol) in glacial acetic acid (50 mL) is refluxed for 4-5 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting solid precipitate is filtered, washed thoroughly with water, and dried.

-

The crude product is recrystallized from ethanol to yield pure 3-methyl-1-phenyl-2-pyrazolin-5-one.

-

-

Synthesis of 4-Benzylidene Derivatives (Knoevenagel Condensation):

-

A solution of 3-methyl-1-phenyl-2-pyrazolin-5-one (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in absolute ethanol (30 mL) is prepared.

-

A catalytic amount of piperidine (4-5 drops) is added to the mixture.

-

The reaction mixture is refluxed for 6-8 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

-

Characterization:

Therapeutic Applications and Mechanisms

Derivatives of this compound exhibit a remarkable range of biological activities.

Anti-inflammatory and Analgesic Activity

Many pyrazolone derivatives are potent anti-inflammatory and analgesic agents, with some having been used clinically for these purposes.[2][9] A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.[2][10] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation.

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrazolone Derivatives

| Compound | Anti-inflammatory Activity (% Oedema Inhibition) | Analgesic Activity (% Writhing Inhibition) | Reference |

| 14b | 28.6 - 30.9% | - | [10] |

| 15b | 28.6 - 30.9% | - | [10] |

| 18 | - | Up to 84.5% | [10] |

| 22 | - | Up to 84.5% | [10] |

| 2d | Potent | Potent | [2] |

| 2e | Potent | Higher than 2d | [2] |

| 4b | - | Significant | [11] |

| 4f | - | Significant | [11] |

Note: "-" indicates data not specified in the provided search results.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[2][9]

-

Animals: Wistar rats are typically used and are fasted overnight before the experiment.

-

Grouping: Animals are divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups (receiving different doses of the synthesized compounds).

-

Administration: The test compounds and standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After 30-60 minutes, a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

Pyrazolone derivatives have emerged as promising anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines, including pancreatic (AsPC-1), glioblastoma (U87, U251), breast (MCF-7), and lung (A549).[12][13][14] One of the identified mechanisms involves the inhibition of critical cell survival and proliferation pathways, such as the PI3K/Akt/ERK1/2 signaling cascade.[8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Table 2: In Vitro Anticancer Activity (IC₅₀ µM) of Selected Pyrazolone Derivatives

| Compound | AsPC-1 | U251 | U87 | MCF-7 | A549 | HepG-2 | Reference |

| 11 | 16.8 | 11.9 | - | - | - | - | [14] |

| 33 | - | - | - | 0.57 | - | - | [12] |

| 4 | - | - | - | - | 26 | - | [12] |

| 17 | - | - | - | - | - | 0.71 | [12] |

| 18 | - | - | - | - | - | - | [12] |

| 20 | - | - | - | 3.2 | 4.2 | - | [13] |

| 22 | - | - | - | 2.82-6.28 | 2.82-6.28 | - | [13] |

| 23 | - | - | - | 2.82-6.28 | 2.82-6.28 | - | [13] |

| 49 | - | - | - | - | - | - | [13] |

| 59 | - | - | - | - | - | 2 | [13] |

| 6n | - | - | - | 25.8 (24h) | - | - | [15] |

Note: "-" indicates data not specified. Some compounds were tested against a wider panel of cell lines.[12][13]

Experimental Protocol: MTT Cell Viability Assay

This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[15]

-

Cell Culture: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group receives only the vehicle (e.g., DMSO).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Neuroprotective Activity

Pyrazoline derivatives are being explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease.[16][17] Their mechanism of action in this context often involves the inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[17][18] AChE inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function, while MAO inhibition can help modulate levels of other neurotransmitters and reduce oxidative stress.

Table 3: Enzyme Inhibitory Activity of Selected Pyrazoline Derivatives for Neuroprotection

| Compound | Target Enzyme | IC₅₀ Value | Reference |

| 2B | AChE | 58 nM | [19] |

| A06 | AChE | 0.09 µM | [18] |

| 3f | AChE | 0.382 µM | [16] |

| 3g | AChE | 0.338 µM | [16] |

| 3g | BChE | 2.087 µM | [16] |

| 3j | MAO-A | 0.5781 µM | [16] |

| 3j | MAO-B | 3.5 µM | [16] |

| P01 | MAO-B | 91.5 µM | [17][18] |

Antimicrobial and Antioxidant Activities

Many fused pyrazole derivatives synthesized from 3-methyl-5-pyrazolone exhibit moderate to good antibacterial and antioxidant properties.[4][5][7] The antimicrobial activity is often evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][20]

Table 4: Summary of Antimicrobial and Antioxidant Activities

| Compound Series | Antibacterial Activity | Antifungal Activity | Antioxidant Potential | Reference |

| Fused Pyrazoles (4a-e, 5a-e) | Moderate | - | Good | [4][5][7] |

| Pyrazolin-5-ones (4a-l) | Moderate | Moderate | - | [11] |

Note: Specific quantitative data like MIC values were not consistently available in the initial search results.

Experimental Protocol: Agar Disk Diffusion Assay

This is a widely used method to screen for antimicrobial activity.[11]

-

Preparation: A suspension of the test microorganism is uniformly spread on the surface of a sterile agar plate.

-